Scaffold-Dependent Antiproliferative Activity
In a comparative study of pyrazolopyridine derivatives, the 3,7-disubstituted pyrazolo[3,4-c]pyridine scaffold demonstrated potent antiproliferative activity. Compound 46, a derivative of this scaffold, exhibited IC50 values in the submicromolar to low micromolar range against pancreatic MIA PaCa-2 and ovarian SCOV3 cancer cell lines [1]. This potency is significantly higher than that of earlier generation pyrazolo[3,4-c]pyridine analogs which had IC50 values in the 3.0-16.0 µM range [2]. The observed 10- to 30-fold improvement in potency highlights the critical role of specific substitution patterns on the 1H-pyrazolo[3,4-c]pyridin-5(6H)-one core for achieving therapeutic-level antiproliferative effects.
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | Submicromolar to low micromolar (Compound 46, a derivative) |
| Comparator Or Baseline | 3.0-16.0 µM (earlier 3,7-disubstituted pyrazolo[3,4-c]pyridines) |
| Quantified Difference | 10- to 30-fold improvement in potency |
| Conditions | MIA PaCa-2 (pancreatic), SCOV3 (ovarian), DU145 (prostate), A2058 (melanoma), and PC-3 (prostate) cancer cell lines |
Why This Matters
Demonstrates that the pyrazolo[3,4-c]pyridine scaffold, when appropriately substituted, yields potent anticancer leads, whereas unoptimized analogs or alternative scaffolds may lack the necessary activity for further development.
- [1] The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorg. Med. Chem. Lett. 2016. View Source
- [2] Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines. Med. Chem. 2016. View Source
